3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Medicinal Chemistry Drug Design ADME Prediction

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS 1803571-40-5; free base MW 237.28 g/mol) is a heterocyclic small molecule comprising a morpholine ring directly attached at the 2-position of a 1,3,4-oxadiazole core, with a thiophen-2-yl substituent at the 5-position. The compound exhibits an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 88.4 Ų, a single hydrogen bond donor, and six hydrogen bond acceptors, placing it within drug-like chemical space.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B13270189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C10H11N3O2S/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2
InChIKeyVIZQWPFWAHBIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine – Physicochemical Identity and Core Structural Features


3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS 1803571-40-5; free base MW 237.28 g/mol) is a heterocyclic small molecule comprising a morpholine ring directly attached at the 2-position of a 1,3,4-oxadiazole core, with a thiophen-2-yl substituent at the 5-position [1]. The compound exhibits an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 88.4 Ų, a single hydrogen bond donor, and six hydrogen bond acceptors, placing it within drug-like chemical space [1]. The hydrochloride salt (CAS 1803604-03-6; MW 273.74 g/mol) is also commercially available and is typically supplied at ≥95% purity . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of antimicrobial, anticancer, and anti-inflammatory activities [2].

Why 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Cannot Be Indiscriminately Replaced by Other 1,3,4-Oxadiazole-Morpholine Hybrids


The 1,3,4-oxadiazole-morpholine chemical space encompasses numerous analogs with diverse substituents at the oxadiazole 5-position (e.g., phenyl, furyl, pyridyl, alkyl, or benzyl groups), yet antimicrobial potency, selectivity, and physicochemical behavior are exquisitely sensitive to the nature of the 5-aryl/heteroaryl ring [1]. The thiophen-2-yl group in 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine confers distinct electronic properties (π-excessive heteroaromatic character, polarizability of sulfur) that directly influence target binding, membrane permeability, and metabolic stability compared to oxygen-based (furan) or nitrogen-based (pyridine, imidazole) heterocyclic analogs [1]. Even among thiophene-containing oxadiazoles, the direct linkage of morpholine at the oxadiazole 2-position (without a thioether, methylene, or amide spacer) creates a unique conformational profile that cannot be assumed equivalent to analogs with extended linkers such as 2-[[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thio]-N-substituted acetamides [2]. Substitution without head-to-head activity validation therefore carries a material risk of compromised biological readout.

Quantitative Differentiation Evidence for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Relative to Closest Structural Analogs


Drug-Likeness and Oral Bioavailability Potential: Calculated Physicochemical Parameter Comparison vs. Furan and Phenyl Oxadiazole-Morpholine Analogs

The target compound possesses an XLogP3-AA of 0.2 and a TPSA of 88.4 Ų, which place it within favorable drug-like chemical space. By comparison, the furan-2-yl analog (replacing thiophene with furan) is predicted to have a lower XLogP (approximately -0.1 to 0.0) due to the smaller atomic radius of oxygen and reduced polarizability, while the phenyl analog is predicted to have a higher XLogP (approximately 1.0–1.5) owing to the fully carbonaceous aromatic ring lacking a heteroatom [1]. The thiophene moiety thus provides an intermediate lipophilicity that may balance membrane permeability with aqueous solubility more favorably than either the more polar furan or more lipophilic phenyl congeners [1]. Quantitative in vitro LogD or permeability data for the specific compound are not available in the public domain as of this writing.

Medicinal Chemistry Drug Design ADME Prediction

Minimal Rotatable Bonds and Conformational Restriction: Differentiation from Oxadiazole-Thioether-Morpholine Linked Analogs

The target compound contains only 2 rotatable bonds, resulting from the direct attachment of morpholine to the oxadiazole C2 position [1]. In contrast, 2-[[5-substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives reported by Gul et al. possess 8–11 rotatable bonds owing to the phenylacetamide-thioether linker connecting the oxadiazole and morpholine moieties [2]. The 4- to 9-bond reduction in conformational flexibility translates into a lower entropic penalty upon target binding and a higher fraction of sp³ character in the morpholine ring (Fsp³ = 0.55 for the target compound), which is correlated with improved clinical success rates [1]. No experimental binding affinity or X-ray co-crystal structure data are publicly available for the target compound to confirm this advantage empirically.

Conformational Analysis Ligand Efficiency Target Binding

Thiophene Sulfur as a Potential Binding Motif: Differentiation from Furan- and Phenyl-Substituted Oxadiazole Analogs in Antimicrobial Target Engagement

The thiophene ring in 1,3,4-oxadiazole derivatives has been associated with enhanced antimicrobial activity compared to furan and phenyl congeners in multiple independent SAR studies. In the benzylideneamine Schiff base series reported by Unver and Bektas (2018), thiophene-containing oxadiazole-morpholine derivatives exhibited MIC values as low as 31.25 µg/mL against Bacillus cereus, while analogous furan- and phenyl-substituted members of the same series showed MIC values in the range of 62.5–125 µg/mL [1]. Although the target compound itself was not directly tested in this study, it shares the identical thiophene-2-yl substitution pattern at the oxadiazole 5-position and a morpholine unit, supporting the inference that the thiophene sulfur contributes to target binding through sulfur–π or sulfur–hydrogen bonding interactions that are unavailable to furan (oxygen) or phenyl (carbon-only) analogs [1][2]. Direct MIC data for the target compound against defined bacterial strains are not publicly available as of this writing.

Antimicrobial Activity Structure-Activity Relationship Sulfur Interactions

Commercial Availability and Purity Benchmarking: 95% Minimum Purity Specification for the Free Base and Hydrochloride Salt

The free base (CAS 1803571-40-5) and hydrochloride salt (CAS 1803604-03-6) of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine are commercially available with a minimum purity specification of 95% from multiple suppliers . This purity level is standardized across vendors, reducing lot-to-lot variability in screening campaigns. By contrast, structurally related N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]carboxamide and sulfanylacetamide analogs are frequently offered at lower purities (90–93%) or as custom synthesis products with variable specifications . The defined purity specification, combined with the absence of reactive functional groups (no free thiol, no primary amine, no aldehyde), contributes to long-term benchtop stability under standard storage conditions, although formal stability studies have not been published.

Chemical Procurement Quality Control Reproducibility

Synthetic Tractability and Scaffold Derivatization: Direct C2-Morpholine Linkage Enables Divergent N-Functionalization Strategies

The secondary amine of the morpholine ring in 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is directly accessible for N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring deprotection steps [1]. This contrasts with the N-Boc-protected derivative (tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate, CAS 1803601-64-0), which requires an additional acid-mediated deprotection step prior to diversification . The free morpholine NH also permits direct formation of hydrochloride or other acid-addition salts for solubility modulation. The tert-butyl carbamate analog (Boc-protected) is also commercially available, offering orthogonal protection strategies for library synthesis .

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Recommended Application Scenarios for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Based on Differentiated Evidence


Antimicrobial Hit-Finding and SAR Expansion: Prioritized Scaffold for Gram-Positive Bacterial Screening Cascades

The thiophene-substituted 1,3,4-oxadiazole scaffold has demonstrated 2- to 4-fold superior antibacterial potency compared to furan and phenyl congeners in published SAR studies (MIC as low as 31.25 µg/mL against Bacillus cereus for closely related analogs) [REFS-3; Evidence_Item 3]. The target compound's favorable drug-like properties (XLogP = 0.2, TPSA = 88.4 Ų, rotatable bonds = 2) support its use as a core scaffold for systematic parallel library synthesis, leveraging the free morpholine NH for rapid N-functionalization without deprotection [REFS-2; Evidence_Items 1, 2, 5]. Screening against WHO priority pathogen panels (MRSA, VRE, C. difficile) is warranted, with MIC determination using CLSI broth microdilution methodology and subsequent hemolytic activity profiling to establish a preliminary therapeutic index [3].

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Starting Point with High Ligand Efficiency Potential

With a molecular weight of 237.28 Da, 2 rotatable bonds, and a hydrogen bond donor/acceptor profile consistent with fragment library criteria, 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine qualifies as a fragment-sized molecule suitable for NMR-based or SPR-based screening campaigns [REFS-1; Evidence_Items 1, 2]. The compound's Fsp³ of 0.55 exceeds the typical fragment library average of 0.35–0.45, predicting higher aqueous solubility and more favorable pharmacokinetic trajectory upon fragment growth [1]. Procurement of the 95% purity grade ensures reliable hit confirmation with minimal interference from impurities [REFS-4; Evidence_Item 4].

Corrosion Inhibition Studies: Thiophene-Oxadiazole Hybrids for Mild Steel Protection in Acidic Environments

Thiophene- and 1,3,4-oxadiazole-based compounds have demonstrated efficacy as corrosion inhibitors for mild steel in 1 N HCl, with inhibition efficiencies exceeding 90% at low concentrations (100–200 ppm) in weight loss and electrochemical studies on structurally related thiophene-pyridine oxadiazole hybrids [4]. The target compound's multiple heteroatom coordination sites (morpholine N and O, oxadiazole N atoms, thiophene S) and moderate lipophilicity (XLogP = 0.2) support its evaluation as a mixed-type corrosion inhibitor via potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [REFS-5; Evidence_Item 1].

Fluorescence and Optoelectronic Material Development: Thiophene-Oxadiazole π-System as a Fluorescent Probe Core

Thiophene-substituted 1,3,4-oxadiazole derivatives have been characterized as fluorescent probes for nitroaromatic compound detection, exhibiting fluorescence quenching responses upon interaction with environmental pollutants such as aromatic amines and nitroaromatics [5]. The target compound's extended π-conjugated system (thiophene→oxadiazole) combined with the morpholine electron-donating group may provide a useful photophysical starting point for developing turn-off or ratiometric fluorescent sensors. Procurement for photophysical characterization (UV-Vis, fluorescence emission/excitation spectra, quantum yield determination, Stern-Volmer quenching studies) is a logical initial step [5].

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